Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Catalog No.
S1795908
CAS No.
152628-00-7
M.F
C₁₃H₁₆N₂O₂
M. Wt
232.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-ca...

CAS Number

152628-00-7

Product Name

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

IUPAC Name

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate

Molecular Formula

C₁₃H₁₆N₂O₂

Molecular Weight

232.28

InChI

InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15)

SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC

Synonyms

Methyl 7-methyl-2-propyl-5-benzimidazolecarboxylate; 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester; 2-Propyl-4-methylbenzimidazol-6-carboxylic Acid Methyl Ester;

Application in Aquaculture

Field: Aquaculture

Summary of Application: The compound has been studied for its anti-viral activity against the white spot syndrome virus (WSSV) in freshwater crabs .

Methods of Application: The anti-viral activity of the compound was determined in freshwater crabs. Crabs were divided into three different experimental groups: healthy control groups received NTE buffer, positive control group crabs received WSSV, and treatment group crabs received WSSV along with the synthetic compound .

Results: Clinical signs of WSSV were observed in the positive and control groups; however, the treatment group showed a 100% survival rate. Confirmation was done using PCR, Western blot, and histopathology .

Application in Organic Synthesis

Field: Organic Synthesis

Summary of Application: The compound is an intermediate in the synthesis of Telmisartan , an angiotensin II receptor antagonist.

Application in Corrosion Inhibition

Field: Material Science

Summary of Application: The compound has been studied for its potential as a corrosion inhibitor .

Application in Organic Synthesis

Summary of Application: The compound is a useful synthetic intermediate .

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a benzimidazole ring. The molecular formula for this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 232.28 g/mol. The compound is notable for its potential applications in pharmaceuticals, particularly due to its biological activities.

Due to the lack of research on MMBC, its mechanism of action, including any potential role in biological systems or interaction with other compounds, remains unknown [].

. One significant reaction involves its transformation into hydrazide derivatives through reaction with hydrazine hydrate, yielding 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide. This hydrazide serves as an intermediate for synthesizing other compounds, such as 3,4,5-trisubstituted-1,2,4-triazole derivatives .

Additionally, the compound can be involved in condensation reactions with aromatic aldehydes to form N'-benzylidene derivatives, which have been evaluated for their antioxidant properties .

The biological activity of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate has been explored in various studies. It has demonstrated significant antioxidant and anti-inflammatory properties. In particular, derivatives of this compound have shown effectiveness against inflammation and pain in experimental models . Moreover, a related compound, methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, exhibited notable anti-viral activity against the white spot syndrome virus in freshwater crabs .

The synthesis of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate typically involves several steps:

  • Starting Material: The synthesis often begins with methyl 4-amino-3-methylbenzoate.
  • Reduction and Cyclization: This starting material undergoes reductive cyclization to yield the desired benzimidazole derivative.
  • Hydrazine Reaction: The resulting compound can then react with hydrazine hydrate to form the corresponding hydrazide .

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or antioxidant drugs.
  • Agriculture: Its derivatives have been studied for their antiviral properties in aquaculture, particularly against viral infections in shrimp farming .

Interaction studies involving methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate have primarily focused on its binding affinity and activity against specific biological targets. For example, molecular docking studies have been conducted to assess how well the compound interacts with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . These studies help elucidate the mechanism by which the compound exerts its biological effects.

Several compounds share structural similarities with methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. Here are a few notable examples:

Compound NameMolecular FormulaBiological Activity
Methyl 1-chloro-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylateC13H15ClN2O2Anti-viral activity against white spot syndrome virus
7-MethylbenzimidazoleC8H8N2Antimicrobial properties
Benzimidazole derivativesVariesDiverse pharmacological activities including anti-cancer and anti-inflammatory

The uniqueness of methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate lies in its specific side chains and the resultant biological activities that may differ significantly from those of its analogs.

Systematic Chemical Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for substitutive nomenclature, which represents the main method for naming organic chemical compounds [25]. The systematic name is constructed by identifying the most senior parent compound and representing the substitution of hydrogen atoms through appropriate suffixes and prefixes with locants that specify their positions [25].

An alternative International Union of Pure and Applied Chemistry accepted name is methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate [1]. This variation reflects the tautomeric nature of the benzimidazole ring system, where the hydrogen atom can be associated with either nitrogen atom in the imidazole portion of the molecule [1].

Chemical Identification Data

The compound possesses the Chemical Abstracts Service registry number 152628-00-7, which serves as its unique numerical identifier in chemical databases [1] [2]. The molecular formula is C13H16N2O2, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight is precisely 232.28 grams per mole [1] [2].

PropertyValue
Chemical Name (International Union of Pure and Applied Chemistry)methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate [1]
Alternative International Union of Pure and Applied Chemistry Namemethyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate [1]
Chemical Abstracts Service Number152628-00-7 [1] [2]
Molecular FormulaC13H16N2O2 [1] [2]
Molecular Weight232.28 g/mol [1] [2]
InChIInChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) [1]
InChI KeyDEFDQXCQBZEOGY-UHFFFAOYSA-N [1] [2]
SMILESCCCC1=NC2=CC(=CC(C)=C2N1)C(=O)OC [1] [2]

Alternative Names and Synonyms

The compound is known by several alternative systematic names that reflect different approaches to numbering the benzimidazole ring system [1] [3]. These include methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate and 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester [1] [3]. The variation in numbering arises from different conventions for designating the positions on the benzimidazole ring system [1].

Additional synonyms include 7-methyl-2-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester and METHYL 7-METHYL-2-PROPYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLATE [1] [3]. The term benzodiazole represents an alternative designation for the benzimidazole ring system, emphasizing the diazole (two nitrogen) nature of the heterocyclic component [1].

SynonymSource
Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate [1] [3]PubChem, ChemicalBook
4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester [1] [3]PubChem, ChemicalBook
7-methyl-2-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester [3]ChemicalBook
METHYL 7-METHYL-2-PROPYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLATE [1]PubChem
1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl-, methyl ester [1]PubChem

Chemical Classification Framework

Primary Chemical Class

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic compounds [13] [14]. Benzimidazoles are characterized as heterocyclic aromatic organic compounds consisting of a bicyclic structure where a benzene ring is fused to an imidazole ring at the 4 and 5 positions [13] [14]. This class of compounds represents one of the most frequently used ring systems for pharmaceutical applications and exhibits diverse biological activities [13] [16].

Heterocyclic Classification

The compound is classified as a bicyclic heterocycle containing nitrogen heteroatoms [14] [15]. The benzimidazole core consists of a benzene ring fused to an imidazole ring, where the imidazole component contains two nitrogen atoms at positions 1 and 3 of the five-membered ring [13] [14]. This heterocyclic framework contributes to the compound's chemical reactivity and potential biological activity [14] [15].

Functional Group Classification

The carboxylate ester functional group represents the primary reactive component of this molecule [18] [20]. Esters are organic compounds derived from carboxylic acids where the hydrogen atom of the carboxyl group is replaced by an organyl group [23]. In this specific case, the carboxylic acid has been esterified with methanol to form a methyl ester [18] [19]. The ester functional group is characterized by the presence of a carbonyl group adjacent to an ether-like bond, represented by the general formula R-CO-OR' [21] [23].

Aromatic Classification

This compound is classified as a heteroaromatic system due to the presence of nitrogen atoms within the aromatic ring structure [13]. The benzimidazole core maintains aromaticity through the delocalization of electrons across both the benzene and imidazole portions of the molecule [13] [14]. The aromatic character contributes to the stability of the compound and influences its chemical properties [13].

Classification CategoryClassificationDescription
Chemical ClassBenzimidazole derivative [13] [14]Belongs to compounds with benzene ring fused to imidazole ring
Functional GroupCarboxylate ester [18] [23]Contains carboxyl group esterified with methanol
Heterocyclic TypeBicyclic heterocycle [14]Contains two fused rings with nitrogen heteroatoms
Ring SystemFused benzene-imidazole ring system [13] [14]Aromatic bicyclic system with benzene fused to imidazole
Aromatic ClassificationHeteroaromatic compound [13]Contains aromatic rings with nitrogen heteroatoms
Ester TypeMethyl ester of carboxylic acid [18] [19]Carboxylic acid derivative with methyl group replacement
Substitution PatternDisubstituted benzimidazole [1]Benzimidazole core with methyl and propyl substituents
Molecular FrameworkOrganic heterocyclic compound [14]Carbon-based compound with nitrogen heteroatoms in rings

Structural Classification Details

Substitution Pattern Analysis

The compound exhibits a specific substitution pattern on the benzimidazole core structure [1]. The methyl group is positioned at the 7-position of the benzimidazole ring system, while the propyl group occupies the 2-position [1]. This substitution pattern influences both the physical properties and potential biological activity of the molecule [1]. The carboxylate ester functionality is located at the 5-position, completing the trisubstituted benzimidazole framework [1].

The historical context of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate must be understood within the broader development of benzimidazole chemistry, which represents one of the most significant achievements in heterocyclic chemistry over the past century and a half [1] [2].

The foundational work began in 1872 when Hoebrecker achieved the first synthesis of a benzimidazole derivative through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, yielding 2,5-dimethyl-benzimidazole [2] [3]. This pioneering synthesis established the fundamental chemistry that would eventually enable the development of thousands of benzimidazole derivatives, including the specific compound under examination. Concurrent research by Ladenberg and Wundt between 1872 and 1878 provided alternative synthetic approaches, creating the methodological foundation for modern benzimidazole chemistry [4] [5].
The significance of these early discoveries cannot be overstated, as they established benzimidazole as a viable synthetic target and laid the groundwork for what would become one of the most important heterocyclic systems in pharmaceutical chemistry [6] [7].

Biological Recognition and Pharmaceutical Breakthrough Period

Vitamin B12 Connection and Biological Activity Recognition

The period from 1940 to 1950 marked a crucial turning point in benzimidazole research when scientists began to recognize the biological significance of this heterocyclic system [8]. In 1944, Woolley conducted the first systematic investigation of benzimidazole biological activity, speculating that these compounds might exhibit purine-like biological responses [9] [8].

The breakthrough came in 1949 when Brink and Folkers discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, establishing an immediate connection between benzimidazole chemistry and essential biological processes [8] [10]. This discovery was further validated by Emerson and colleagues in 1950, who demonstrated that certain benzimidazole derivatives possessed vitamin B12-like activity [8].

Therapeutic Applications and Drug Development

The 1960s witnessed the pharmaceutical breakthrough that established benzimidazoles as a major drug class. Brown and his team at Merck Sharp and Dohme Laboratories discovered thiabendazole in 1961, demonstrating broad-spectrum anthelmintic activity that revolutionized parasitic disease treatment [5] [11] [10]. This discovery opened a new era in pharmaceutical development, proving that benzimidazole derivatives could serve as effective therapeutic agents with significant clinical impact [8].

The success of thiabendazole stimulated extensive research across multiple pharmaceutical companies, leading to the development of numerous benzimidazole-based drugs including mebendazole, flubendazole, albendazole, and eventually cardiovascular agents like telmisartan, for which Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate serves as a key synthetic intermediate [12] [13] [10].

Modern Development and Research Significance

Compound-Specific Historical Context

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate represents a modern evolution of benzimidazole chemistry, first structurally identified in the PubChem database in 2006 [14]. The compound embodies the sophisticated understanding of structure-activity relationships that has developed over more than a century of benzimidazole research .

The specific substitution pattern of this compound—featuring a methyl ester at position 5, a methyl group at position 7, and a propyl group at position 2—reflects the advanced medicinal chemistry principles that guide modern drug development [14] [12]. This structural design demonstrates how historical knowledge of benzimidazole chemistry has been applied to create compounds with optimized pharmaceutical properties [16] .

Data Tables and Research Documentation

Historical Development Timeline

YearMilestoneResearcher/CompanySignificance
1872First synthesis of benzimidazole by HoebreckerHoebreckerFirst synthesis of 2,5-dimethyl-benzimidazole
1878Ladenberg and Wundt synthesis methodsLadenberg & WundtAlternative synthesis methods established
1944First investigation of biological activityWoolleyFirst documented biological activity study
1949Vitamin B12 degradation product discoveryBrink & FolkersDiscovery of benzimidazole in vitamin B12 structure
1961Thiabendazole discovery at MerckBrown et al. (Merck)Breakthrough in anthelmintic therapy
1977Astemizole discovery at JanssenJanssen PharmaceuticalsAntihistamine applications
1990Proton pump inhibitor developmentPharmaceutical industryGastric acid inhibition
2006Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate identificationPubChem DatabaseCompound identification and documentation
2019Anti-inflammatory and antioxidant research publishedUniversity research groupsPublished biological activity data
2021Antiviral activity against WSSV demonstratedBiotechnology companiesAntiviral application validation

Comprehensive Research Findings Summary

Research AreaKey FindingsSignificance
Chemical StructureBenzimidazole derivative with methyl ester at position 5, methyl at position 7, propyl at position 2Representative of modern benzimidazole derivatives with specific substitution pattern
Molecular PropertiesMolecular formula C13H16N2O2, molecular weight 232.28 g/mol, CAS number 152628-00-7Favorable physicochemical properties for pharmaceutical development
Synthesis MethodsSynthesis via condensation reactions, sodium dithionite reduction, esterification processesEfficient synthetic routes enable commercial viability
Pharmaceutical ApplicationsIntermediate in telmisartan synthesis, pharmaceutical building block, API intermediateImportant role in cardiovascular medicine development
Biological ActivityAntiviral activity against WSSV, anti-inflammatory properties, antioxidant effectsDemonstrates therapeutic potential of benzimidazole platform
Research ContextPart of broader benzimidazole research program spanning 150+ yearsContinuation of historical benzimidazole research tradition

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Last modified: 08-15-2023

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